molecular formula C12H11ClF3N3OS B2478710 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,2,2-trifluoroethyl)acetamide CAS No. 1396807-49-0

2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,2,2-trifluoroethyl)acetamide

Cat. No. B2478710
CAS RN: 1396807-49-0
M. Wt: 337.75
InChI Key: KTRVLCDOEZOQBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,2,2-trifluoroethyl)acetamide is a useful research compound. Its molecular formula is C12H11ClF3N3OS and its molecular weight is 337.75. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Insights

A study explored the structural characteristics of compounds similar to 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,2,2-trifluoroethyl)acetamide, focusing on their 3-D molecular arrangements through various intermolecular interactions such as N–H···O, N–H···N, N–H···F, and C–H···N hydrogen bonds, and C–H···π, C–Cl···π, and C–O···π interactions. These interactions facilitate the generation of 3-D arrays, contributing to the compounds' potential applications in various scientific research fields (Boechat et al., 2011).

Antioxidant and Antitumor Activities

Another research focused on the synthesis of N-substituted-2-amino-1,3,4-thiadiazoles, which shares structural similarities with the compound of interest. These derivatives were evaluated for their antioxidant and antitumor activities, showing promising results. The study highlights the potential use of such compounds in developing new therapeutic agents (Hamama et al., 2013).

α-Glucosidase Inhibitory Potential

Research on N‐aryl/aralkyl derivatives of 2‐methyl‐2‐{5‐(4‐chlorophenyl)‐1,3,4‐oxadiazole‐2ylthiol}acetamide, a compound structurally related to the one , demonstrated significant α-glucosidase inhibitory potential. This suggests potential applications in managing diabetes or other metabolic disorders (Iftikhar et al., 2019).

Photovoltaic and Ligand-Protein Interaction Studies

A study on benzothiazolinone acetamide analogs, related to the compound , focused on their spectroscopic and quantum mechanical properties, ligand-protein interactions, and photovoltaic efficiency modeling. These compounds exhibited potential as photosensitizers in dye-sensitized solar cells (DSSCs), with good light harvesting efficiency and promising non-linear optical (NLO) activity. Molecular docking studies also indicated significant binding affinities, suggesting applications in photovoltaic devices and targeted therapeutic interventions (Mary et al., 2020).

properties

IUPAC Name

2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]-N-(2,2,2-trifluoroethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClF3N3OS/c1-19(5-9(20)17-6-12(14,15)16)11-18-10-7(13)3-2-4-8(10)21-11/h2-4H,5-6H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTRVLCDOEZOQBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCC(F)(F)F)C1=NC2=C(S1)C=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.